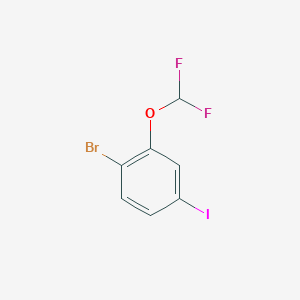

1-Bromo-2-(difluoromethoxy)-4-iodobenzene

Beschreibung

1-Bromo-2-(difluoromethoxy)-4-iodobenzene (CAS No. 1261679-49-5, molecular formula C₇H₄BrF₂IO) is a halogenated aromatic compound featuring bromine, iodine, and a difluoromethoxy substituent. Its molecular weight is 348.91 g/mol, and it is stored under dark, dry conditions at 2–8°C . The compound is notable for its role in palladium-catalyzed direct arylations, enabling efficient coupling with heteroarenes such as benzothiophene and imidazo[1,2-a]pyridine to yield pharmaceuticals and agrochemical intermediates in high yields (79–93%) . Its hazard profile includes warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Eigenschaften

Molekularformel |

C7H4BrF2IO |

|---|---|

Molekulargewicht |

348.91 g/mol |

IUPAC-Name |

1-bromo-2-(difluoromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C7H4BrF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |

InChI-Schlüssel |

XKDFZMGVAFHZNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1I)OC(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene

General Synthetic Strategy

The synthesis of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene typically involves sequential halogenation and methoxylation steps starting from simpler benzene derivatives. The key transformations include:

- Halogen Exchange Reactions: Introduction of iodine onto a brominated difluoromethoxybenzene precursor.

- Halogenation: Bromination and iodination of difluoromethoxybenzene derivatives under controlled conditions.

- Palladium-Catalyzed Cross-Coupling: Use of Pd catalysts to facilitate coupling reactions that introduce halogen substituents or construct the aromatic scaffold.

Specific Synthetic Routes

Halogen Exchange via Iodination of Bromodifluoromethoxybenzene

One common method involves starting with 1-bromo-2-(difluoromethoxy)benzene and performing iodination to install the iodine atom at the para position relative to the bromine. This typically uses iodine with a suitable catalyst under controlled temperature and pressure. The reaction proceeds as follows:

- Starting Material: 1-bromo-2-(difluoromethoxy)benzene

- Reagents: Iodine (I₂), palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃)

- Conditions: Heating at approximately 110°C in a solvent such as toluene for 12 hours

- Yield: Approximately 90–91%

- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradient

- Characterization: Confirmed by ¹H NMR and ¹³C NMR spectroscopy, and low-resolution mass spectrometry (LRMS)

This method provides high purity (>95%) of the target compound with consistent reproducibility.

Sequential Halogenation of Difluoromethoxybenzene

An alternative approach involves stepwise halogenation starting from difluoromethoxybenzene:

- Step 1: Bromination

- Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) are used.

- Reaction is conducted under controlled temperature to selectively brominate the aromatic ring.

- Step 2: Iodination

- Iodine (I₂) or iodine monochloride (ICl) is employed.

- Catalysts and solvents facilitate regioselective iodination.

- Reaction Control: Temperature, stoichiometry, and reaction time are optimized to maximize yield and minimize side products.

- Purification: Recrystallization or chromatography to obtain high purity product.

This route is scalable for industrial production, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Industrial Production Considerations

Industrial synthesis of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene generally involves:

- Large-scale halogenation reactors with precise temperature and mixing controls.

- Use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling for constructing biaryl intermediates.

- Advanced purification methods including recrystallization and chromatographic separation.

- Environmental and safety protocols to handle toxic halogenated intermediates and reagents.

Data Table: Summary of Key Preparation Parameters

| Parameter | Method 1: Halogen Exchange (Iodination) | Method 2: Sequential Halogenation | Industrial Considerations |

|---|---|---|---|

| Starting Material | 1-Bromo-2-(difluoromethoxy)benzene | Difluoromethoxybenzene | Scaled-up versions of Method 1 or 2 |

| Halogenation Reagents | Iodine (I₂) | Bromine (Br₂) or NBS; Iodine (I₂) or ICl | Same as lab scale, with optimized stoichiometry |

| Catalyst | Pd(OAc)₂, XPhos ligand | Catalyst for iodination (e.g., FeCl₃) | Pd catalysts for cross-coupling |

| Base | Potassium carbonate (K₂CO₃) | Not always required | Bases optimized for reaction efficiency |

| Solvent | Toluene | Organic solvents like acetonitrile | Solvent recycling and safety management |

| Temperature | ~110°C | Controlled (room temp to reflux) | Precise temperature control systems |

| Reaction Time | 12 hours | Several hours per step | Continuous flow reactors reduce time |

| Yield | 90–91% | Variable, typically 70–85% | Optimized for >90% |

| Purification | Column chromatography | Recrystallization, chromatography | Advanced purification techniques |

| Product Purity | >95% | >90% | >95% |

Research Findings and Characterization

- NMR Spectroscopy: ¹H NMR typically shows aromatic proton signals and a characteristic triplet for the difluoromethoxy proton at around δ 6.60 ppm with a large coupling constant (~73 Hz) due to fluorine coupling.

- Mass Spectrometry: LRMS confirms molecular ion peaks consistent with the molecular weight of 348.91 g/mol.

- Reactivity: The compound is reactive in Pd-catalyzed cross-coupling reactions, enabling the synthesis of biaryl compounds with high yields (79–93%).

- Purity: Achieved through chromatographic techniques, essential for subsequent synthetic applications.

Analyse Chemischer Reaktionen

1-Bromo-2-(difluoromethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Oxidation and Reduction: The difluoromethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids.

Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(difluoromethoxy)-4-iodobenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in various synthetic pathways.

Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes. Its halogenated structure allows for easy incorporation into larger biomolecules.

Medicine: Research into new drug candidates often involves the use of halogenated benzenes like 1-Bromo-2-(difluoromethoxy)-4-iodobenzene. It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.

Wirkmechanismus

The mechanism by which 1-Bromo-2-(difluoromethoxy)-4-iodobenzene exerts its effects is primarily through its reactivity with other chemical species. The presence of halogen atoms and the difluoromethoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key Comparisons:

Analysis:

- Electronic Effects: The difluoromethoxy group (–OCF₂H) in 1-bromo-2-(difluoromethoxy)-4-iodobenzene is electron-withdrawing, enhancing electrophilicity at the bromine site for cross-coupling reactions. This contrasts with methoxy (–OCH₃) or methyl (–CH₃) substituents, which are electron-donating and reduce reactivity .

- Steric Effects: Despite the steric bulk of the difluoromethoxy group at the ortho position (C2), the compound maintains high reactivity in arylations, comparable to its para-substituted analogue (1-bromo-4-(difluoromethoxy)benzene) .

Reactivity in Pd-Catalyzed Direct Arylations

Reaction Yields with Heteroarenes (1 mol% Pd(OAc)₂):

| Heteroarene | 1-Bromo-2-(difluoromethoxy)-4-iodobenzene Yield | 1-Bromo-4-(difluoromethoxy)benzene Yield |

|---|---|---|

| Benzothiophene | 79% | 77% |

| Imidazo[1,2-a]pyridine | 93% | 90% |

| Imidazo[1,2-b]pyridazine | 91% | 89% |

| Menthofuran | 85% | 83% |

Key Findings:

Comparison with Halogenated Analogues

Halogen Substitution Patterns:

Analysis:

- The trifluoromethoxy group (–OCF₃) in 4-bromo-2-(trifluoromethoxy)iodobenzene (MFCD34564224) further enhances electron withdrawal but may increase steric bulk compared to –OCF₂H .

- Bromine-iodine combinations (as in the target compound) offer orthogonal reactivity for sequential functionalization, unlike dihalogenated derivatives (e.g., 1,3-dibromo-4-fluoro-2-iodobenzene) .

Biologische Aktivität

1-Bromo-2-(difluoromethoxy)-4-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features both bromine and iodine substituents, as well as a difluoromethoxy group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that halogenated compounds, particularly those containing iodine and bromine, often exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene has been explored in various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of halogenated compounds. For instance, compounds similar to 1-Bromo-2-(difluoromethoxy)-4-iodobenzene have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study investigating the effects of halogenated benzene derivatives on cancer cells found that certain compounds led to a significant reduction in cell viability in breast cancer cell lines. The presence of difluoromethoxy groups was suggested to enhance the lipophilicity and cellular uptake of these compounds, thereby increasing their cytotoxic effects.

Antimicrobial Properties

The antimicrobial activity of halogenated compounds has also been documented. Research indicates that 1-Bromo-2-(difluoromethoxy)-4-iodobenzene may possess activity against various bacterial strains. The mechanism is believed to involve disruption of microbial membranes or interference with metabolic pathways.

Data Table: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-2-(difluoromethoxy)-4-iodobenzene | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor progression or microbial metabolism.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- DNA Interaction: Halogenated compounds often intercalate into DNA, leading to mutations or apoptosis in rapidly dividing cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-2-(difluoromethoxy)-4-iodobenzene with high purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed direct arylations. For example, coupling 1-bromo-2-(difluoromethoxy)benzene with iodinating agents under optimized conditions (e.g., Pd(OAc)₂ as a catalyst, XPhos ligand, and K₂CO₃ base in toluene at 110°C for 12 hours) yields the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Key Data : Yield: 90–91%; characterization via ¹H/¹³C NMR and LRMS (e.g., ¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.50 (s, 1H), 7.20 (d, J=8.4 Hz, 1H), 6.60 (t, J=73.2 Hz, 1H, OCF₂H)) .

Q. How can researchers confirm the structural integrity of 1-bromo-2-(difluoromethoxy)-4-iodobenzene?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic signals, such as the difluoromethoxy group (δ ~6.6 ppm, J=73.2 Hz) and aromatic protons .

- Mass Spectrometry (LRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.9 for C₇H₅BrF₂IO) .

- Elemental Analysis : Validate C, H, Br, F, and I percentages within ±0.3% of theoretical values.

Q. What solvents and reaction conditions are optimal for handling this compound in cross-coupling reactions?

- Methodological Answer : Toluene or THF are preferred solvents due to compatibility with Pd catalysts. Use inert atmospheres (N₂/Ar) and temperatures between 80–110°C. For Suzuki couplings, employ Pd(PPh₃)₄ with K₂CO₃ and arylboronic acids (yields ~85–90%) .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethoxy and iodo substituents influence reactivity in catalytic cycles?

- Methodological Answer : The electron-withdrawing difluoromethoxy group deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to bromine. The bulky iodo substituent may slow oxidative addition in Pd-catalyzed reactions. Kinetic studies (e.g., monitoring reaction progress via in situ IR or GC-MS) can quantify these effects .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or homocoupling) during cross-coupling applications?

- Methodological Answer :

- Ligand Optimization : Bulky ligands (XPhos, SPhos) reduce undesired β-hydride elimination.

- Additives : Additives like TBAB (tetrabutylammonium bromide) stabilize Pd intermediates, suppressing homocoupling.

- Temperature Control : Lower temperatures (60–80°C) minimize decomposition pathways.

Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states to predict regioselectivity. For example, calculate activation energies for C–I vs. C–Br bond cleavage in cross-couplings. Compare with experimental outcomes (e.g., preferential reactivity at the bromine site due to lower bond dissociation energy) .

Analytical and Contradictory Data

Q. How should researchers address discrepancies in reported NMR chemical shifts for similar difluoromethoxy-substituted aromatics?

- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Calibrate instruments using internal standards (e.g., TMS) and cross-reference with structurally analogous compounds (e.g., 1-bromo-4-iodobenzene, δ 7.6–7.9 ppm for aromatic protons) .

Q. What purification techniques resolve co-eluting impurities in final products?

- Methodological Answer : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-resolution separation. For halogenated byproducts (e.g., di-iodo derivatives), fractional crystallization in ethanol/water mixtures improves purity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.